![molecular formula C14H10F2N4O2 B2771053 N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415490-32-1](/img/structure/B2771053.png)
N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the difluoromethoxy group and the imidazo[1,2-b]pyridazine core imparts unique physicochemical properties to this compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is C20H13F2N4O2. Its structure features an imidazo[1,2-b]pyridazine core, which is known for its biological activity. The presence of the difluoromethoxy group enhances its pharmacological properties, making it a candidate for various therapeutic interventions.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties, particularly against RNA viruses. For instance, compounds structurally related to this compound have shown efficacy in inhibiting viral replication in cell-based assays. Research indicates that derivatives of this compound can inhibit the RNA-dependent RNA polymerase (RdRp) of viruses such as Hepatitis C and Influenza A, demonstrating broad-spectrum antiviral activity .
Virus Type | Activity | Reference |
---|---|---|
Hepatitis C | Inhibition of RdRp | |
Influenza A | Inhibition of viral replication | |
SARS-CoV | Antiviral activity observed |
Anticancer Properties
The imidazo[1,2-b]pyridazine scaffold has been linked to anticancer activities in various studies. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific application of this compound in cancer therapy is an area of ongoing research, with preliminary results suggesting potential efficacy against certain cancer cell lines .
Enzyme Inhibition
This compound has also been studied as a phosphodiesterase (PDE) inhibitor. PDE inhibitors have therapeutic implications in treating cardiovascular diseases and erectile dysfunction by increasing intracellular cAMP levels. The compound's ability to selectively inhibit specific PDE isoforms could lead to novel treatments for these conditions .
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profiles of compounds related to this compound:
- Study on Antiviral Effects : A recent study evaluated the antiviral effects of a series of imidazo[1,2-b]pyridazines against HCV and Influenza A using a subgenomic replicon system. Results indicated that certain derivatives exhibited EC50 values significantly lower than existing antiviral agents, suggesting enhanced potency and reduced cytotoxicity .
- Anticancer Activity Assessment : Another research project focused on the anticancer potential of imidazo[1,2-b]pyridazine derivatives against breast cancer cell lines. The findings revealed that these compounds induced apoptosis through mitochondrial pathways, marking them as promising candidates for further development .
Mécanisme D'action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Difluoromethoxy-Substituted Compounds: Compounds with the difluoromethoxy group exhibit similar physicochemical properties and may have comparable biological activities.
Uniqueness
N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is unique due to the combination of the imidazo[1,2-b]pyridazine core and the difluoromethoxy group. This combination imparts distinct properties, such as enhanced stability, specific binding affinities, and unique biological activities, making it a valuable compound for research and development.
Activité Biologique
N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its potential biological activities, particularly against various pathogens. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its efficacy against Mycobacterium tuberculosis (Mtb) and other targets.
Chemical Structure and Synthesis
The compound belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused ring system that contributes to its biological activity. The synthesis typically involves cyclization reactions that yield the desired imidazo[1,2-b]pyridazine structure. A notable study synthesized a series of derivatives, including those with difluoromethoxy substitutions, which were evaluated for their antimycobacterial properties .
Antimycobacterial Activity
Recent studies have highlighted the antitubercular potential of imidazo[1,2-b]pyridazine derivatives. The compound demonstrated significant in vitro activity against Mtb, with minimum inhibitory concentration (MIC) values ranging from 0.63 to 1.26 μM for several derivatives . However, in vivo studies indicated limited efficacy due to rapid metabolism and short half-lives (<10 minutes) when exposed to mouse liver microsomes . This suggests that while the compound is promising in vitro, its metabolic stability needs improvement for effective therapeutic use.
Structure-Activity Relationships (SAR)
The SAR analysis revealed that specific substitutions at the C2 and C6 positions of the imidazo[1,2-b]pyridazine scaffold significantly influence biological activity. Compounds with fluoro substituents at C2 and methoxy functions at C3 were particularly active. For instance, derivatives with a benzyl-heteroatom moiety at C6 exhibited enhanced potency against Mtb .
Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |
---|---|---|---|---|
1a | BnO | Ph | 1 | 3.02 |
2a | BnS | Ph | 0.5 | 1.44 |
2b | 3-MeO-BnS | 2-F-Ph | 0.5 | 1.26 |
Case Studies
In one study involving a series of derivatives including this compound, researchers found that while several compounds showed promising in vitro activity against Mtb, they were inactive in vivo due to metabolic instability . This highlights the need for further modifications to enhance pharmacokinetic properties.
Propriétés
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2/c15-14(16)22-10-3-1-2-9(8-10)18-13(21)11-4-5-12-17-6-7-20(12)19-11/h1-8,14H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAHTNZBJJVKQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.